6-Chloro-7-deazapurine-beta-D-riboside
6-Chloro-7-deazapurine-beta-D-riboside
Brand Name:
Vulcanchem
CAS No.:
120401-32-3
VCID:
VC0029657
InChI:
InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1
SMILES:
C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O
Molecular Formula:
C11H12ClN3O4
Molecular Weight:
285.68 g/mol
6-Chloro-7-deazapurine-beta-D-riboside
CAS No.: 120401-32-3
Cat. No.: VC0029657
Molecular Formula: C11H12ClN3O4
Molecular Weight: 285.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120401-32-3 |
|---|---|
| Molecular Formula | C11H12ClN3O4 |
| Molecular Weight | 285.68 g/mol |
| IUPAC Name | (2S,3S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7?,8+,11+/m1/s1 |
| Standard InChI Key | BFDDOTZWMOKUCD-XUPSQLBYSA-N |
| Isomeric SMILES | C1=CN(C2=C1C(=NC=N2)Cl)[C@@H]3[C@H](C([C@H](O3)CO)O)O |
| SMILES | C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
| Canonical SMILES | C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator